Lipophilicity (XLogP3) Differentiation vs. Clinically Advanced 4-Aminoquinazolines
The target compound's computed XLogP3 of 5.7 is substantially higher than that of the clinically approved 4-anilinoquinazoline gefitinib (XLogP3 ≈ 3.2) and the benzodioxole-containing c-Src/Abl inhibitor AZD0530/saracatinib (XLogP3 ≈ 3.6) [1]. An XLogP3 >5 places this compound beyond the typical oral drug-likeness range (Lipinski Rule of 5: LogP ≤5) and into a lipophilicity regime associated with enhanced passive membrane permeability but also increased risk of metabolic clearance and promiscuous binding [2]. This physicochemical profile differentiates the compound from hydrophilic 4-anilinoquinazolines and may be advantageous for applications requiring blood-brain barrier penetration or intracellular target engagement in lipophilic compartments.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | Gefitinib XLogP3 ≈ 3.2; AZD0530 (saracatinib) XLogP3 ≈ 3.6 |
| Quantified Difference | ΔXLogP3 = +2.5 vs. gefitinib; +2.1 vs. saracatinib |
| Conditions | Computed by XLogP3 algorithm (PubChem); values for comparators from DrugBank and published literature |
Why This Matters
For procurement decisions in CNS-targeted or intracellular kinase programs, the elevated XLogP3 of the target compound offers a differentiated physicochemical starting point that cannot be achieved by substituting a canonical 4-anilinoquinazoline scaffold.
- [1] Kuujia. Computed Properties for CAS 896697-56-6. DrugBank entries for Gefitinib (DB00317) and Saracatinib (DB06168). https://www.kuujia.com/cas-896697-56-6.html (accessed 2026-05-08). View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001; 46:3–26. View Source
